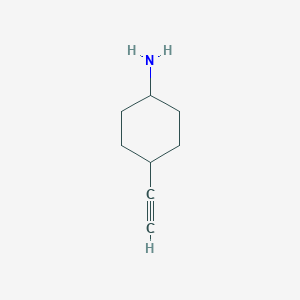

4-Ethynylcyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYQEFXOGKUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Structure Analysis: A Comparative Guide to Cis- and Trans-4-Ethynylcyclohexan-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Precision in Modern Chemistry

In the intricate world of molecular science, stereoisomers—molecules with identical chemical formulas and connectivity but different three-dimensional arrangements—represent a fundamental challenge and opportunity. For professionals in drug development and materials science, the ability to distinguish and control stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty.[1][2] The cyclohexane scaffold is a ubiquitous motif in medicinal chemistry, and its substituted derivatives provide a classic platform for exploring stereoisomeric effects.[3][4]

This guide offers a detailed structural and analytical examination of the cis and trans isomers of 4-Ethynylcyclohexan-1-amine, a valuable building block in synthetic chemistry.[5] We will dissect the conformational nuances that define these isomers, provide robust spectroscopic methods for their differentiation, and outline a practical protocol for their separation, thereby equipping researchers with the knowledge to confidently control and characterize these important molecules.

Part 1: Conformational Landscape of 1,4-Disubstituted Cyclohexanes

The non-planar chair conformation of the cyclohexane ring is the most energetically stable arrangement, as it minimizes both angular and torsional strain.[3] Substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's average plane) or equatorial (extending from the ring's equator). The energetic preference of a substituent for the equatorial position is dictated by the presence of destabilizing steric interactions with other axial substituents on the same face of the ring, known as 1,3-diaxial interactions.[4][6]

The Trans Isomer: A Conformationally Locked System

In trans-4-Ethynylcyclohexan-1-amine, the amino and ethynyl groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement allows both substituents to simultaneously occupy equatorial positions in a single, highly stable chair conformation.

A ring flip, the process by which one chair conformer interconverts to another, would force both the amino and ethynyl groups into energetically unfavorable axial positions.[7] This diaxial conformation is significantly destabilized by steric strain. Consequently, the diequatorial conformer is overwhelmingly dominant at equilibrium, effectively "locking" the molecule in a single, rigid conformation.[7][8]

The Cis Isomer: A Dynamic Equilibrium

For the cis isomer, the amino and ethynyl groups are on the same face of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is equatorial.[9] This arrangement results in a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert via a ring-flip process at room temperature.[10][11]

Caption: Conformational states of trans and cis isomers.

The position of this equilibrium is determined by the relative steric bulk of the two substituents. The conformer that places the larger group in the more spacious equatorial position will be lower in energy and thus more populated.[6][12] This conformational flexibility contrasts sharply with the rigidity of the trans isomer and is a key factor in their differing chemical and physical properties.

Part 2: Spectroscopic Differentiation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between these isomers. The conformationally rigid nature of the trans isomer and the dynamic equilibrium of the cis isomer give rise to distinct and predictable differences in their respective spectra.

The most diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the substituents (C1-H and C4-H). The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[13]

-

Axial-axial couplings (180° dihedral angle) are typically large (J ≈ 8–13 Hz).

-

Axial-equatorial and equatorial-equatorial couplings (~60° dihedral angle) are significantly smaller (J ≈ 2–5 Hz).

Interpreting the Spectra:

-

Trans Isomer (Diequatorial): The C1-H and C4-H protons are both in the axial position. Each will be split by two adjacent axial protons and two adjacent equatorial protons. This typically results in a complex multiplet, often appearing as a "triplet of triplets," characterized by at least two large axial-axial coupling constants.

-

Cis Isomer (Axial/Equatorial Equilibrium): Due to the rapid ring flip, the observed spectrum is a population-weighted average of the two conformers.[10] The C1-H and C4-H protons spend time in both axial and equatorial environments. This averaging results in smaller, averaged coupling constants and often leads to broader, less-resolved multiplets compared to the trans isomer.

The following table summarizes the key expected differences in their NMR spectra.

| Spectroscopic Parameter | trans-4-Ethynylcyclohexan-1-amine | cis-4-Ethynylcyclohexan-1-amine | Rationale for Difference |

| ¹H NMR: C1-H Signal | Complex multiplet (e.g., tt) with large Jax-ax couplings (8-13 Hz). | Broader, less-resolved multiplet with smaller, averaged J values. | The trans isomer is locked with an axial C1-H, showing distinct axial-axial couplings. The cis isomer's signal is an average of axial and equatorial environments due to rapid ring flipping.[13] |

| ¹³C NMR: Ring Carbons | Sharp, distinct signals for all unique carbons. | Potentially broader signals, especially at lower temperatures as the equilibrium slows. | The rigid conformation of the trans isomer provides a single, stable chemical environment. The dynamic equilibrium of the cis isomer can lead to peak broadening.[14] |

| Conformational State | Conformationally locked (diequatorial). | Dynamic equilibrium between two chair conformers. | Steric factors favor the diequatorial arrangement exclusively in the trans isomer, while the cis isomer must have one axial and one equatorial substituent.[8][9] |

Part 3: Experimental Protocol for Isomer Separation

The synthesis of this compound often produces a mixture of cis and trans isomers.[15][16] A robust method for their separation is essential for obtaining stereochemically pure material for subsequent applications. The following protocol details a self-validating system for isomer separation using flash column chromatography.

Step-by-Step Methodology:

-

System Preparation:

-

Stationary Phase: Select a silica gel with an appropriate particle size (e.g., 40-63 µm) for the column.

-

Mobile Phase Selection: The polarity difference between the isomers will dictate the solvent system. A good starting point is a non-polar/polar mixture, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

-

Rationale: The choice of solvents is critical. A gradient elution, where the polarity of the mobile phase is increased over time, is often most effective for separating compounds with similar polarities.

-

-

Column Packing:

-

Prepare a slurry of the silica gel in the initial, least polar mobile phase.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve the crude cis/trans mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble mixtures, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

Rationale: A concentrated band at the start of the separation is crucial for achieving good resolution.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, starting with the lowest polarity.

-

Gradually increase the solvent polarity according to a predetermined gradient.

-

Collect fractions of equal volume systematically.

-

-

In-Process Validation (TLC Analysis):

-

Spot a small aliquot from each fraction (or every few fractions) onto a Thin Layer Chromatography (TLC) plate.

-

Elute the TLC plate with the same solvent system used for the column.

-

Visualize the spots using a UV lamp (if applicable) and/or a chemical stain (e.g., potassium permanganate or ninhydrin for the amine).

-

Rationale: TLC allows for real-time monitoring of the separation. Fractions containing a single, pure compound (a single spot on the TLC plate) can be identified and pooled.

-

-

Product Isolation and Confirmation:

-

Combine the pure fractions corresponding to each isomer.

-

Remove the solvent using a rotary evaporator.

-

Confirm the stereochemical identity of each isolated isomer by acquiring a ¹H NMR spectrum and analyzing the coupling constants as described in Part 2.

-

Caption: Workflow for chromatographic separation and validation of isomers.

Conclusion: From Structure to Function

The structural analysis of cis- and trans-4-Ethynylcyclohexan-1-amine serves as a powerful illustration of fundamental stereochemical principles. The conformationally rigid nature of the trans isomer presents a well-defined and predictable shape for molecular interactions, a desirable trait in rational drug design. Conversely, the dynamic, flexible nature of the cis isomer may allow it to adapt to different binding environments, but this flexibility can come at an entropic cost upon binding. The ability to synthesize, separate, and definitively characterize these isomers using the spectroscopic and chromatographic techniques detailed herein is a foundational skill for any scientist aiming to harness the power of three-dimensional molecular structure.

References

-

Wikipedia. (n.d.). Cyclohexane conformation. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved February 26, 2026, from [Link]

-

Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved February 26, 2026, from [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Gál, M., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Li, W., et al. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Conformation of the compound cis-4. Retrieved February 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved February 26, 2026, from [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. Retrieved February 26, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of cis/trans 4‐substituted cyclohexylamines with different.... Retrieved February 26, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved February 26, 2026, from [Link]

-

JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Retrieved February 26, 2026, from [Link]

-

University of Regensburg. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved February 26, 2026, from [Link]

-

Farkas, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved February 26, 2026, from [Link]

-

YouTube. (2020, May 30). 1H NMR of cyclohexane. Retrieved February 26, 2026, from [Link]

-

Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. Retrieved February 26, 2026, from [Link]

-

St. Paul's C. M. College. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved February 26, 2026, from [Link]

-

Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans.... Retrieved February 26, 2026, from [Link]

-

European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved February 26, 2026, from [Link]

-

ETH Zurich. (2022, September 6). New reaction facilitates drug discovery. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, October 17). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers.... Retrieved February 26, 2026, from [Link]

-

University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved February 26, 2026, from [Link]

- Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved February 26, 2026, from [Link]

-

University of Toronto. (n.d.). Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride. Retrieved February 26, 2026, from [Link]

Sources

- 1. sciencebusiness.net [sciencebusiness.net]

- 2. New reaction facilitates drug discovery | ETH Zurich [ethz.ch]

- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride | C8H14ClN | CID 91662994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

(1r,4r)-4-Ethynylcyclohexan-1-amine Hydrochloride: A Technical Safety & Handling Guide

Topic: (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride Safety Data Sheet & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

((1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride) is a high-value, rigidified aliphatic amine scaffold used extensively in modern medicinal chemistry. Its trans-cyclohexyl geometry provides a linear vector essential for positioning pharmacophores in kinase inhibitor design (e.g., targeting FGFR or JAK pathways). Unlike flexible alkyl chains, the cyclohexyl ring restricts conformational entropy, potentially improving binding affinity and metabolic stability.

This guide synthesizes critical safety data, handling protocols, and physicochemical insights to ensure the integrity of both the researcher and the compound during drug development workflows.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride |

| Common Synonyms | trans-4-Ethynylcyclohexylamine HCl; (trans)-4-Ethynylcyclohexan-1-amine HCl |

| CAS Number | 1803593-39-6 (trans-isomer specific); 2095396-33-9 (generic/related) |

| Molecular Formula | C₈H₁₃N[1][2][3][4][5] · HCl |

| Molecular Weight | 159.66 g/mol |

| SMILES | C#C[C@H]1CCCC1.Cl |

| Structure | trans-1,4-disubstituted cyclohexane ring |

Hazard Identification & Risk Assessment (GHS)

As a primary amine salt with a terminal alkyne, this compound presents specific biochemical hazards. The hydrochloride salt form mitigates volatility but introduces acidity upon hydrolysis.

GHS Classification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[6] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[6] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[7] | H335 |

Expert Insight: The "Amine-Alkyne" Dual Risk

While the amine functionality drives the irritation profile (H315, H319), the terminal alkyne moiety requires specific attention. Although generally stable, terminal acetylenes can form explosive acetylides with heavy metals (Cu, Ag) under basic conditions.

-

Operational Constraint: Avoid using metallic spatulas (especially copper/brass alloys) during weighing. Use stainless steel, glass, or plastic.

Safe Handling & Operational Protocols

The following protocols are designed to maintain the chemical integrity of the stereocenter and the safety of the operator.

A. Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Atmosphere: While not strictly pyrophoric, the hydrochloride salt is hygroscopic . Handling under a nitrogen blanket is recommended for long-term storage or bulk transfers to prevent "caking" and hydrolysis-induced degradation.

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 (US) or P2 (EU) dust mask is sufficient for solid handling. If generating aerosols (e.g., during sonication), use a P100/P3 respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is typically >480 min for solid salts.

-

Ocular: Chemical safety goggles. Note: Safety glasses are insufficient if fine dust is generated.

C. Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Store under inert gas (Argon/Nitrogen). Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and heavy metals (due to the alkyne).

Emergency Response Framework

This self-validating response logic ensures rapid mitigation of exposure.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Amine salts can hydrolyze in the respiratory tract, releasing HCl gas.

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER.

Fire-Fighting Measures[7]

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

-

Advice: Firefighters must wear SCBA. The alkyne moiety adds a potential for higher heat release; cool containers with water spray.

Visualized Emergency Logic

Figure 1: Decision matrix for emergency response based on exposure route.

Physicochemical Profiling & Analysis

Accurate characterization is vital, particularly for verifying the trans stereochemistry, which is thermodynamically favored but must be confirmed against the cis impurity.

Key Properties

| Property | Value/Description |

| Physical State | Solid (Powder/Crystalline) |

| Color | White to Off-white |

| Solubility | Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM. |

| Melting Point | >200°C (Decomposes) |

| Hygroscopicity | Moderate (Store Desiccated) |

Stereochemical Verification (Expertise)

To distinguish the (1r,4r) trans isomer from the (1s,4s) cis isomer:

-

¹H-NMR Analysis: Focus on the methine proton at the C1 position (attached to the amine).

-

Trans-isomer: The proton is axial (ax-ax coupling). Look for a large coupling constant (J ≈ 10-12 Hz) (triplet of triplets).

-

Cis-isomer: The proton is equatorial (eq-ax coupling). Look for a smaller coupling constant (J ≈ 3-5 Hz).

-

-

Rationale: In the trans isomer, both the ethynyl and amine groups occupy equatorial positions (diequatorial) in the chair conformation, which is the thermodynamically stable state.

Synthesis & Application Context

This compound is a critical intermediate for FGFR (Fibroblast Growth Factor Receptor) inhibitors and other kinase targets.

Role in Drug Discovery

The trans-1,4-cyclohexylene spacer serves as a "rigid rod."

-

Function: It projects the ethynyl group (often used for "click" chemistry or Sonogashira coupling) at a precise distance (~5-6 Å) from the amine (solubilizing group or hinge binder).

-

Advantage: This rigidity reduces the entropic penalty of binding compared to flexible alkyl linkers, often resulting in higher potency (lower IC₅₀).

Synthesis Workflow Visualization

The synthesis typically involves the reductive amination of 4-ethynylcyclohexanone or nucleophilic substitution, followed by resolution or thermodynamic equilibration to the trans isomer.

Figure 2: General synthesis logic highlighting the critical stereochemical purification step.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91662994, (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-ethynylcyclohexan-1-amine hydrochloride.[1] CAS 1803593-39-6.[1][2][8] Retrieved from [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Cyclohexyl-Linked Kinase Inhibitors. (General reference for scaffold utility).

Sources

- 1. (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride | C8H14ClN | CID 91662994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound hydrochloride (C8H13N) [pubchemlite.lcsb.uni.lu]

- 4. trans-4-Ethylcyclohexan-1-amine hydrochloride | 33483-67-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound hydrochloride | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

Methodological & Application

Application Note: Synthesis and Isolation of 4-Ethynylcyclohexan-1-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Rationale & Introduction

4-Ethynylcyclohexan-1-amine hydrochloride is a highly versatile bifunctional aliphatic building block utilized extensively in modern drug discovery,[1]. Featuring both a primary amine and a terminal alkyne, it serves as an optimal rigidified linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-couplings, and the synthesis of complex azaheterocycles[2],[3].

Because the free base of this compound is an oil that is prone to oxidative degradation, isolating the compound as a hydrochloride salt ensures long-term benchtop stability, high crystallinity, and precise stoichiometric handling during downstream pharmaceutical development,[4].

Mechanistic Causality: The Seyferth-Gilbert Homologation (E-E-A-T)

The most robust synthetic route to this scaffold relies on the Ohira-Bestmann modification of the Seyferth-Gilbert homologation[5],[6].

-

Why the Bestmann-Ohira Reagent (BOR)? Traditional alkyne syntheses, such as the Corey-Fuchs reaction, require strongly basic conditions (e.g., n-butyllithium) that frequently cause the epimerization of stereocenters adjacent to the carbonyl or on the cyclohexane ring[6]. The BOR—dimethyl (1-diazo-2-oxopropyl)phosphonate—operates under remarkably mild basic conditions (K₂CO₃ in acetonitrile or methanol), strictly preserving the cis or trans stereochemistry of the starting tert-butyl (4-formylcyclohexyl)carbamate[5],[2].

-

In Situ Reagent Generation: Handling isolated low-molecular-weight diazo compounds poses a severe explosion hazard. This protocol mitigates risk by generating BOR in situ via a diazo transfer from 4-methylbenzenesulfonyl azide (tosyl azide) to dimethyl (2-oxopropyl)phosphonate[4],[7].

-

Mechanistic Pathway: Potassium carbonate serves a dual role. First, it acts as a base to facilitate the diazo transfer. Second, it mediates the deacylation of the newly formed BOR to release a reactive diazomethyl anion. This anion attacks the aldehyde, forming an oxaphosphetane intermediate. Subsequent cycloelimination expels dimethyl phosphate and nitrogen gas, yielding the terminal alkyne via a transient vinylidene carbene[5],[7].

Experimental Workflow

Fig 1. Logical workflow for the synthesis of this compound HCl.

Quantitative Stoichiometry & Reagent Table

The following stoichiometry is optimized for a self-validating, high-yielding reaction capable of scaling from milligrams to multigram batches[4].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| tert-Butyl (4-formylcyclohexyl)carbamate | 227.30 | 1.0 eq | 200 mg (0.88 mmol) | Electrophilic Starting Material |

| Dimethyl (2-oxopropyl)phosphonate | 166.11 | 1.5 eq | 219 mg (1.32 mmol) | BOR Precursor |

| 4-Methylbenzenesulfonyl azide | 197.21 | 1.5 eq | 260 mg (1.32 mmol) | Diazo Transfer Agent |

| Potassium Carbonate (K₂CO₃) | 138.20 | 4.0 eq | 485 mg (3.52 mmol) | Base / Deacylating Agent |

| Acetonitrile (Anhydrous) | 41.05 | Solvent | 20 mL | Polar Aprotic Solvent |

| 4M HCl in 1,4-Dioxane | 36.46 | Excess | 5.0 mL | Acidolytic Cleavage Reagent |

Detailed Experimental Protocols

Protocol A: One-Pot Diazo Transfer & Seyferth-Gilbert Homologation[5]

-

BOR Generation: Charge a flame-dried, argon-flushed round-bottom flask with dimethyl (2-oxopropyl)phosphonate (219 mg, 1.32 mmol) and anhydrous acetonitrile (20 mL).

-

Diazo Transfer Initiation: Add 4-methylbenzenesulfonyl azide (260 mg, 1.32 mmol) followed by anhydrous K₂CO₃ (485 mg, 3.52 mmol). Stir the suspension at room temperature (20–25 °C) for exactly 12 hours.

-

Homologation: To the resulting yellow solution, add tert-butyl (4-formylcyclohexyl)carbamate (200 mg, 0.88 mmol) in a single portion. Stir at room temperature for an additional 12 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the acetonitrile. Dilute the residue with deionized water (20 mL) and extract with ethyl acetate (3 × 15 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via Flash Column Chromatography (FCC) using an eluent gradient of 15–20% ethyl acetate in hexanes to afford tert-butyl (4-ethynylcyclohexyl)carbamate as a colorless oil (approx. 133 mg, 68% yield)[4].

Protocol B: Acidolytic Boc-Deprotection & Salt Precipitation[5]

-

Deprotection: Dissolve the purified tert-butyl (4-ethynylcyclohexyl)carbamate (133 mg, 0.59 mmol) in 4M HCl in 1,4-dioxane (5.0 mL).

-

Field Insight: Anhydrous conditions are mandatory here. Using aqueous acids (like aqueous HCl or TFA mixtures) risks Markownikoff hydration of the terminal alkyne into a methyl ketone. Dioxane acts as an excellent solvent for the Boc-protected precursor but a poor solvent for the resulting salt.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours. The reaction is driven to completion by the irreversible evolution of CO₂ and isobutylene gas.

-

Precipitation: As the Boc group is cleaved, the highly polar this compound hydrochloride will begin to precipitate. Once gas evolution ceases, concentrate the mixture slightly in vacuo.

-

Trituration: Add cold, anhydrous diethyl ether (10 mL) to the flask and triturate vigorously.

-

Filtration: Collect the resulting white precipitate via vacuum filtration on a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 5 mL) and dry under high vacuum to afford pure this compound hydrochloride,[4].

Analytical Characterization

Successful homologation and deprotection can be rapidly verified via ¹H NMR spectroscopy. The diagnostic terminal alkyne proton (C≡CH ) appears as a sharp doublet (due to long-range coupling) near δ 2.10 - 2.20 ppm [8]. The disappearance of the highly shielded tert-butyl singlet at δ 1.45 ppm confirms complete Boc deprotection.

References[1] (1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride. Source: MilliporeSigma (Sigma-Aldrich). URL:https://www.sigmaaldrich.com/[2] this compound hydrochloride | C8H14ClN. Source: PubChem Database, National Institutes of Health. URL:https://pubchem.ncbi.nlm.nih.gov/compound/91662994[5] Skerlj, R. T. et al. Substituted Pyrazolo[1,5-a]pyrimidine Compounds as LRRK2 Inhibitors. Source: U.S. Patent Application US20150315134A1 (Published Nov 06, 2015). URL:https://patents.google.com/patent/US20150315134A1/en[6] Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/namedreactions/seyferth-gilbert-homologation.shtm[9] Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Source: The Chemists' Cookbook. URL:https://nrochemistry.com/the-chemists-cookbook/[7] Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Source: Chemistry Stack Exchange. URL:https://chemistry.stackexchange.com/questions/71000/mechanism-of-homologation-of-aldehyde-to-alkyne-ohira-bestmann-reaction[8] One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Source: Organic Syntheses, 2018, 95, 276-288. URL:https://www.orgsyn.org/demo.aspx?prep=v95p0276[3] The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Source: Australian Journal of Chemistry, 2007, 60(12), 943. URL:https://www.publish.csiro.au/ch/CH07310[4] Jamali, M. F. et al. The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles. Source: The Chemical Record (PubMed), 2020, 20(11), 1394-1408. URL:https://pubmed.ncbi.nlm.nih.gov/32986304/

Sources

- 1. (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride | C8H14ClN | CID 91662994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 4-Ethynylcyclohexan-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Strategic Overview & Rationale

The bifunctional building block 4-ethynylcyclohexan-1-amine has emerged as a critical intermediate in modern drug discovery, particularly in the synthesis of therapeutics targeting neurological disorders such as Gaucher and Parkinson's diseases[1]. The molecule features two highly reactive, yet chemically distinct handles: a nucleophilic primary amine and a terminal alkyne.

The primary synthetic challenge lies in orthogonality . Introducing the alkyne moiety requires basic conditions or strong nucleophiles that readily cross-react with unprotected primary amines. Conversely, manipulating the amine later in a synthetic sequence can lead to unwanted alkyne oxidation or transition-metal-catalyzed cross-coupling. To navigate this, a robust protecting group (PG) strategy must be employed to mask the amine during the alkyne installation phase. Commercially available derivatives, such as N-Boc-4-ethynylcyclohexanamine[] and this compound hydrochloride[3], rely on this exact strategic masking.

Protecting Group Selection Matrix

The synthesis of the alkyne from an aldehyde precursor relies on the Seyferth-Gilbert homologation (specifically the Bestmann-Ohira modification). This reaction requires a mild base (K₂CO₃) and methanol. As demonstrated in the causality matrix below, the tert-butyloxycarbonyl (Boc) group is the only logical choice for this workflow.

| Protecting Group | Base Stability (K₂CO₃/MeOH) | Nucleophile Stability | Cleavage Method | Orthogonality to Alkyne | Verdict |

| Boc (tert-Butoxycarbonyl) | Highly Stable | Stable | Acidic (TFA, HCl) | Excellent | Optimal |

| Fmoc (Fluorenylmethyloxycarbonyl) | Unstable (Cleaves prematurely) | Unstable | Basic (Piperidine) | Poor | Incompatible |

| Cbz (Carboxybenzyl) | Stable | Stable | Hydrogenolysis (H₂/Pd-C) | Poor (Reduces alkyne) | Suboptimal |

| Phthalimide | Moderate | Stable | Hydrazine (NH₂NH₂) | Good | Viable, but harsh |

Causality Insight: If Fmoc were used, the K₂CO₃ required for the Bestmann-Ohira reagent would prematurely deprotect the amine, leading to complex oligomeric mixtures. If Cbz were used, the standard global deprotection via palladium-catalyzed hydrogenolysis would irreversibly reduce the newly formed alkyne to an alkane. Boc provides perfect orthogonality: it is impervious to the basic homologation conditions and is cleaved by acid (TFA), leaving the alkyne completely untouched.

Synthetic Workflow

The optimized route begins with the protection of 4-aminocyclohexylmethanol, followed by oxidation to the aldehyde, a one-pot diazo transfer/homologation, and final acidic cleavage.

Fig 1. Orthogonal protecting group workflow for this compound synthesis.

Detailed Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems . Each phase includes mandatory In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next step, thereby preventing the costly carryover of impurities.

Phase 1: Preparation of tert-Butyl (4-formylcyclohexyl)carbamate

Note: This assumes prior standard Boc-protection of 4-aminocyclohexylmethanol.

Procedure:

-

Dissolve tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq).

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear.

-

Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Self-Validation (IPCs):

-

TLC: Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, confirming the presence of the aldehyde.

-

¹H NMR (CDCl₃): Confirm the presence of a sharp singlet at ~9.6 ppm (aldehyde proton).

Phase 2: One-Pot Diazo Transfer and Alkyne Homologation

Expertise Note: Rather than purchasing the expensive and unstable Bestmann-Ohira reagent, this protocol generates it in situ via a diazo transfer reaction, significantly improving process safety and cost-efficiency[1].

Procedure:

-

In a flame-dried flask, dissolve dimethyl (2-oxopropyl)phosphonate (219 mg, 1.32 mmol, 1.5 eq) in anhydrous acetonitrile (20 mL).

-

Charge the solution with 4-methylbenzenesulfonyl azide (tosyl azide) (260 mg, 1.32 mmol, 1.5 eq) and K₂CO₃ (485 mg, 3.52 mmol, 4.0 eq).

-

Stir the suspension at room temperature for 12 hours to generate the Bestmann-Ohira reagent in situ.

-

Add the aldehyde intermediate, tert-butyl (4-formylcyclohexyl)carbamate (200 mg, 0.88 mmol, 1.0 eq), directly to the reaction mixture.

-

Stir at room temperature for an additional 12 hours.

-

Workup: Concentrate the mixture in vacuo, dilute with deionized water (20 mL), and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Purify via Flash Column Chromatography (FCC) using 15-20% ethyl acetate in hexanes to afford tert-butyl (4-ethynylcyclohexyl)carbamate as a colorless oil (approx. 68% yield)[1].

Self-Validation (IPCs):

-

LC-MS: Look for the characteristic Boc-fragmentation mass [M+H - 56 (tBu)]⁺ or the sodium adduct[M+Na]⁺.

-

¹H NMR (CDCl₃): The critical validation marker is the disappearance of the aldehyde peak (~9.6 ppm) and the emergence of a terminal alkyne proton as a sharp multiplet/singlet at ~2.1 ppm.

Phase 3: Acid-Mediated Deprotection to the Free Amine

Procedure:

-

Dissolve tert-butyl (4-ethynylcyclohexyl)carbamate (1.0 eq) in DCM (0.2 M).

-

Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution.

-

Stir at room temperature for 2 hours. Causality Note: The evolution of CO₂ and isobutylene gas drives the reaction to completion. The terminal alkyne is highly stable to these acidic conditions.

-

Concentrate the reaction mixture in vacuo to remove excess TFA.

-

To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 1M NaOH, and extract with DCM. (Alternatively, precipitate as the hydrochloride salt using 2M HCl in ether[3]).

Self-Validation (IPCs):

-

TLC (Ninhydrin Stain): The starting material (Boc-protected) will remain colorless or stain faintly upon intense heating. The product (free primary amine) will instantly stain a deep, vibrant purple at room temperature.

-

LC-MS: Confirm the presence of the free amine mass [M+H]⁺ = 124.1.

References[3] Title: (1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride. Source: MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlfx2ubH8uNASLWzPa9FMOOhT0EK3gdMGlBi3AVPPmiZ2qS4vBHR6nyVDYcqJ9fHiLuffwIe431dwrXwVaKS9WhUkqRiDk4JWC8paVptXzhwpFgHrWoaLb2ZOdSl15VrTbiF5CZsgycCQDbm8VT1Z9yNExos-97Z0XA==[1] Title: United States Patent - Therapeutic Applications. Source: Googleapis (US Patent App). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vT2ytvAuisbiGiXfbD6qAHw1FeZw9hoZ5cJ2VAfI0do9Jr0H3L8KcipnMpfSj7GfUsP-BF2rIh0kJcjMMr_Uh6P99uhuTRFHePMq7W331C-94c-fkrPgKEcM1tyi0CYcUYU8wZU5DnYX-NMTokxbUSgwo-3-sTl2KEoHtX53GDXtHcU-0xAQAUZXa8o=[2] Title: N-Boc-4-ethynylcyclohexanamine (1824233-64-8). Source: BOC Sciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn17s4AzlJe2BekLy6_i9My_e5AyOPK2fIzfLorwnOK93xVG0QV9DQyjM5BpOqcMkmf4mHL5xMLLRZrQZmiW8kcm7DxsTxmgQDaU4E3LugnGf0lS5GAioJJtuOgpn_DtXe9s3Sz39Qb9ixU0JIAZ7tA0uH9xkMNiokhEV5ZeAmRq4X0PmpwdVqTG5d2tw1XwY=

Sources

Troubleshooting & Optimization

Technical Support Center: Separating Cis and Trans Isomers of 4-Ethynylcyclohexan-1-amine

Welcome to the technical support center for the resolution of 4-Ethynylcyclohexan-1-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the often-challenging task of separating the cis and trans diastereomers of this compound. The methodologies and troubleshooting advice presented here are grounded in established analytical principles and field-proven experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

The primary challenge lies in the subtle structural differences between the cis and trans isomers. Both share the same molecular weight and connectivity, leading to very similar physical properties such as boiling point and polarity. This similarity makes separation by standard distillation or simple chromatography difficult. The key to successful separation is to exploit the distinct three-dimensional arrangements of the amine and ethynyl groups, which can influence their interaction with stationary phases in chromatography or their packing in a crystal lattice.

Q2: Which analytical techniques are most suitable for separating these isomers on a preparative scale?

For preparative-scale separation, three main techniques are generally employed:

-

Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method that can be scaled up to isolate gram quantities or more of pure isomers.[1][2]

-

Supercritical Fluid Chromatography (SFC): Often faster and uses less organic solvent than HPLC, making it a "greener" and increasingly popular alternative for isomer separation.[3]

-

Fractional Crystallization: A classical and cost-effective method for large-scale separation, provided a suitable solvent system can be found that selectively crystallizes one isomer or a derivative salt.[4][5]

Q3: How can I confirm the identity and purity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry of the separated isomers.[6][7][8] The key distinguishing features in ¹H NMR are the chemical shifts and coupling constants of the protons on the carbons bearing the amine and ethynyl groups (C1 and C4).

-

Trans Isomer: Typically, the C1 and C4 protons are in axial positions in the most stable chair conformation, leading to large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons.

-

Cis Isomer: One of the C1 or C4 protons will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).

¹³C NMR can also be used, as the chemical shifts of the ring carbons will differ between the two isomers due to stereochemical effects.[6]

Q4: Is derivatization necessary for separating these isomers?

While not always necessary, derivatization of the primary amine can significantly improve separation efficiency.[9][10] Converting the amine to an amide, carbamate, or sulfonamide can:

-

Increase the polarity difference between the isomers, enhancing resolution in normal-phase chromatography.

-

Introduce a chromophore for better UV detection in HPLC.

-

Create derivatives with different solubilities, aiding in fractional crystallization.[9][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during the separation of this compound isomers.

Chromatography (HPLC & SFC) Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Separation of Isomer Peaks | Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers. | For normal-phase HPLC/SFC, try columns with different functionalities like cyano or amino phases. For reversed-phase HPLC, consider phenyl-hexyl or embedded polar group columns which offer different selectivities.[12] |

| Incorrect Mobile Phase Composition: The eluent strength is too high, causing co-elution, or too low, leading to excessive peak broadening. | Systematically screen different solvent combinations and gradients. In SFC, adjust the co-solvent (e.g., methanol, isopropanol) percentage and the type/concentration of additives (e.g., diethylamine).[13][14] | |

| Isomers are not sufficiently different in polarity. | Consider pre-column derivatization to increase the polarity difference between the cis and trans isomers.[9][10][15] | |

| Peak Tailing | Secondary Interactions: The basic amine group is interacting with acidic silanol groups on the silica-based stationary phase. | Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (0.1%). This will mask the active sites on the stationary phase. |

| Column Overload: Injecting too much sample for the column dimensions. | Reduce the injection volume or the concentration of the sample. For preparative work, ensure you are using a column with an appropriate diameter and loading capacity.[1] | |

| Low Recovery from Preparative Chromatography | Compound Adsorption: The compound may be irreversibly adsorbing to the stationary phase. | This is less common with amines but can occur. Try a different stationary phase (e.g., a polymer-based column). |

| Decomposition on Column: The compound may be unstable on the stationary phase, especially if it is acidic. | Use a mobile phase with a basic additive. Ensure the collected fractions are neutralized if an acidic modifier (like TFA) was used in the mobile phase. |

Fractional Crystallization Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Compound is too soluble in the chosen solvent. | Use a solvent in which the compound has lower solubility. Alternatively, use a solvent system with an anti-solvent to induce precipitation. The vapor diffusion method can also be effective for screening conditions.[16] |

| Solution is not supersaturated. | Slowly evaporate the solvent or cool the solution to induce crystallization.[16] | |

| Both Isomers Co-crystallize | Insufficient difference in solubility between the isomers. | Screen a wider range of solvents or solvent mixtures. |

| Formation of a solid solution. | Convert the amines to a salt (e.g., hydrochloride or tartrate). The different spatial arrangement of the isomers can lead to significantly different crystal packing and solubilities of their salts.[4] | |

| Oily Precipitate Forms Instead of Crystals | Precipitation is too rapid. | Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition. |

| Presence of impurities. | Purify the initial isomer mixture by flash chromatography to remove any impurities that may be inhibiting crystallization. |

Experimental Protocols & Workflows

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate separation strategy.

Caption: Decision workflow for separating cis/trans isomers.

Protocol 1: Preparative SFC for Isomer Separation

Supercritical Fluid Chromatography (SFC) is highly effective for separating geometric isomers and is often faster than traditional HPLC.[17][3][18]

1. Analytical Method Development:

- Column: Chiral or achiral stationary phase. Polysaccharide-based chiral columns (e.g., Cellulose or Amylose based) are excellent starting points as they can separate both chiral and geometric isomers.[13][14] An achiral diol or ethyl pyridine column can also be effective.

- Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or isopropanol).

- Additive: 0.1-0.5% Diethylamine (DEA) or Isopropylamine (IPA) to improve peak shape for the basic amine.

- Initial Conditions:

- Flow Rate: 3 mL/min

- Back Pressure: 150 bar

- Temperature: 40 °C

- Gradient: 5% to 40% modifier over 5-10 minutes.

- Optimization: Adjust the modifier, additive, and gradient to achieve baseline separation (Resolution > 1.5).

2. Scale-Up to Preparative SFC:

- Column: Use a preparative column with the same stationary phase as the optimized analytical method.

- Flow Rate: Adjust the flow rate according to the column diameter to maintain the same linear velocity.

- Sample Loading: Dissolve the crude isomer mixture in the mobile phase modifier or a compatible solvent. Perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.

- Fraction Collection: Set the fraction collector to trigger based on the retention times of the two isomer peaks.

- Post-Processing: Evaporate the solvent from the collected fractions to obtain the pure isomers.

Protocol 2: Separation via Fractional Crystallization of Dihydrochloride Salts

This method leverages the potential for different crystal packing and solubility between the diastereomeric salts of the cis and trans isomers.[4]

1. Salt Formation:

- Dissolve the crude mixture of cis and trans this compound in a suitable solvent like methanol or isopropanol.

- Cool the solution in an ice bath.

- Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and a precipitate forms. Stir for 1-2 hours.

- Collect the precipitated dihydrochloride salts by filtration and wash with a small amount of cold solvent.

2. Fractional Crystallization:

- Solvent Screening: Test the solubility of the salt mixture in various solvents (e.g., ethanol, methanol, water, or mixtures thereof) at room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the two isomers.

- Procedure:

- Dissolve the salt mixture in a minimum amount of the chosen hot solvent.

- Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.

- Crystals of the less soluble isomer salt should form.

- Collect the crystals by filtration. The mother liquor will be enriched in the more soluble isomer.

- Repeat the recrystallization process on the collected crystals to improve purity. The mother liquors can be combined and concentrated to recover more of the second isomer.

3. Isomer Characterization:

- Take a small sample of the crystals, neutralize with a base (e.g., NaOH solution), and extract the free amine with an organic solvent.

- Analyze the free amine by NMR to determine its stereochemistry (cis or trans) and purity.[4][6]

Workflow for Isomer Identification using NMR

Caption: NMR workflow for identifying cis and trans isomers.

References

- New insights into supercritical fluid chromatography for chiral separ

- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC.

- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed.

- Derivatization and Separation of Aliph

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.

- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Semantic Scholar.

- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.

- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.

- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.

- Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi

- US3880925A - Separation and purification of cis and trans isomers.

- purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Benchchem.

- US3524895A - Method for separating trans

- Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).

- Guide for crystalliz

- Application Compendium Solutions for Prepar

- CIS TRANS ISOMERS AND NMR.

- prepar

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.

- EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Benchchem.

- How NMR Helps Identify Isomers in Organic Chemistry?.

- How does NMR differentiate between cis and trans isomers?. TutorChase.

- Easy purification of isomers with prepacked glass columns.

- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.

- Gas chromatographie separation of cis and trans isomers of long chain amines.

- Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Benchchem.

- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- [Reader Insight] A Guide to Selective Columns for Isomer Separation.

- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.

- The Power of Separation Science to Prepare Chromatographic M

- Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Organic & Biomolecular Chemistry (RSC Publishing).

- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.

Sources

- 1. lcms.cz [lcms.cz]

- 2. preparative HPLC - SiChem [sichem.de]

- 3. researchgate.net [researchgate.net]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. welch-us.com [welch-us.com]

- 13. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. unifr.ch [unifr.ch]

- 17. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

Technical Support Center: Chemoselective Cyclohexylamine Synthesis

Executive Summary

Synthesizing cyclohexylamines while preserving an alkyne moiety presents a severe chemoselectivity challenge. The thermodynamic reduction potential of a carbon-carbon triple bond (alkyne) is significantly lower (easier to reduce) than that of an aromatic ring or a sterically hindered imine.

If you attempt catalytic hydrogenation (H₂ + Pd/C, Pt, Rh) to convert an aniline to a cyclohexylamine, you will almost invariably reduce the alkyne to an alkane first.

The Solution: You must bypass aromatic ring hydrogenation entirely. The industry-standard approach is Reductive Amination of a cyclohexanone derivative using a chemoselective hydride donor (Sodium Triacetoxyborohydride).

Part 1: Diagnostic & Strategy Selector

Before proceeding, identify your starting material to select the correct protocol.

Part 2: Troubleshooting Guides & Protocols

Scenario A: The "Gold Standard" (Reductive Amination)

User Issue: "I am reacting a cyclohexanone with an alkyne-containing amine (or vice versa). I used NaBH₄ and lost my alkyne, or yields are poor."

Root Cause:

-

Standard Borohydride Aggression: NaBH₄ is often too strong and can reduce conjugated alkynes or react non-selectively if the pH is not controlled.

-

Imine Stability: Cyclohexanones are sterically hindered; imine formation is the rate-limiting step.

The Fix: Use Sodium Triacetoxyborohydride (STAB) .[1] STAB is an electrophilic reducing agent. It protonates the imine (activating it) but is not nucleophilic enough to attack the ketone or the alkyne. This is the Abdel-Magid Reductive Amination [1].

Protocol: Chemoselective Reductive Amination with STAB

| Parameter | Specification | Reason |

| Reagent | NaBH(OAc)₃ (1.4 – 1.5 equiv) | Mild hydride source; tolerates alkynes/nitro groups. |

| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes rapid imine formation. |

| Additive | Acetic Acid (1.0 equiv) | Catalyzes imine formation without protonating the alkyne. |

| Temperature | 20°C – 25°C | Heat promotes side reactions. |

Step-by-Step Workflow:

-

Mix: Dissolve cyclohexanone (1.0 equiv) and amine (1.05 equiv) in DCE (0.2 M concentration).

-

Acidify: Add glacial Acetic Acid (1.0 equiv). Stir for 30 mins to establish imine equilibrium.

-

Reduce: Add NaBH(OAc)₃ (1.4 equiv) in one portion.

-

Monitor: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

-

Note: The alkyne will remain untouched because STAB requires a polarized C=N bond to transfer a hydride; the non-polar C≡C bond is inert to this reagent.

-

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Scenario B: The "Impossible" Route (Aromatic Ring Hydrogenation)

User Issue: "I have an aniline with a pendant alkyne. I need to turn the phenyl ring into a cyclohexyl ring using H₂ and a metal catalyst, but the alkyne keeps turning into an ethyl group."

Technical Reality Check:

Thermodynamically, the heat of hydrogenation for an alkyne (

The Workaround: Dicobalt Octacarbonyl Protection If you cannot change your route to Scenario A, you must chemically "mask" the alkyne using the Nicholas Reaction chemistry principles [2].

Protocol: Cobalt-Protected Hydrogenation

Step 1: Protection

-

Observation: The solution turns dark red. The alkyne is now a bulky cobalt cluster, sterically and electronically shielded from hydrogenation.

Step 2: Ring Hydrogenation

-

Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂).

-

Conditions: 50–100 bar H₂, 80°C.

-

Result: The aromatic ring reduces to cyclohexane. The Cobalt-Alkyne complex remains intact (it is surprisingly stable to H₂).

Step 3: Deprotection

-

Reagent: Cerium Ammonium Nitrate (CAN) or Trimethylamine N-oxide (TMANO).

-

Result: The cobalt is oxidized and removed, regenerating the original alkyne.

Scenario C: Catalytic Reductive Amination (If Hydrides are Banned)

User Issue: "I cannot use stoichiometric boron reagents (scale/cost/waste). I need a catalytic hydrogenation method for Reductive Amination (Ketone + Amine + H₂) that saves the alkyne."

The Fix: Use a Sulfided Platinum Catalyst (Pt(S)/C) . Unpoisoned Pd/C is too active. Sulfided platinum is "poisoned" by sulfur, which occupies the highly active sites required for alkyne adsorption but leaves sites available for C=N (imine) reduction.

Critical Parameters:

-

Catalyst: 5% Pt(S)/C (commercially available as "Sulfided Platinum").

-

Pressure: Low pressure is critical (1–3 bar H₂). High pressure forces alkyne reduction.

-

Selectivity: This method is ~90% selective. You will likely see 5–10% alkene impurity.

Part 3: Mechanistic Visualization

Understanding why STAB works is crucial for troubleshooting.

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use Lindlar’s Catalyst for this? A: No. Lindlar’s catalyst (Pd/CaCO₃/Pb) is designed to stop alkyne reduction at the alkene (cis-olefin) stage. It does not preserve the alkyne. If you use this, you will get an alkene-cyclohexylamine, not an alkyne.

Q: My reaction with STAB is stuck at 50% conversion. Should I heat it? A: Avoid heat. Heating STAB often leads to degradation of the hydride or reduction of the alkyne. Instead, add a drying agent (molecular sieves 4Å) to the reaction to drive the imine formation equilibrium forward, or add a second portion of STAB.

Q: Can I use NaCNBH₃ (Sodium Cyanoborohydride) instead? A: Yes, NaCNBH₃ is also chemoselective and tolerates alkynes. However, it is toxic (cyanide risk) and requires careful pH control (pH 6–7) to prevent ketone reduction. STAB is generally preferred for safety and ease of use [3].

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207–214. [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scribd.com [scribd.com]

Technical Support Center: Purification of 4-Ethynylcyclohexylamine

Executive Summary & Strategy

In the synthesis of 4-ethynylcyclohexylamine, the formation of diastereomers (cis and trans) is chemically unavoidable during reductive amination or hydrogenation steps. For most pharmaceutical applications (e.g., kinase inhibitors, GPCR ligands), the trans-isomer is the required scaffold due to its thermodynamic stability (diequatorial conformation) and linear vector projection.

This guide prioritizes crystallization-induced diastereomeric resolution via salt formation as the primary purification strategy. This method is scalable and cost-effective compared to chromatography.

The Purification Decision Matrix

Figure 1: Strategic workflow for selecting the appropriate purification method based on initial purity.

Diagnostic Module: Know Your Isomer

Before attempting purification, you must definitively identify your major isomer. Relying solely on LC-MS is insufficient as diastereomers often co-elute on standard C18 columns.

NMR Analysis (The Gold Standard)

The distinction relies on the Karplus relationship regarding vicinal proton coupling (

-

Target Proton: Look at the methine proton at the C1 position (attached to the amine).

-

Trans-Isomer (Diequatorial): The C1 proton is axial . It has two vicinal axial neighbors (at C2 and C6). Axial-Axial coupling is large (

).-

Signal: Broad triplet of triplets (tt) or quintet-like.

-

-

Cis-Isomer (Axial/Equatorial): The C1 proton is equatorial . It has no anti-periplanar neighbors. Axial-Equatorial and Equatorial-Equatorial couplings are small (

).-

Signal: Narrow broad singlet or narrow multiplet (

).

-

| Feature | Trans-Isomer | Cis-Isomer |

| Conformation | Diequatorial (Substituents equatorial) | Axial/Equatorial |

| C1-H Signal | Wide multiplet (tt), | Narrow multiplet (bs), |

| Thermodynamics | More Stable | Less Stable |

Protocol A: HCl Salt Recrystallization (Recommended)

This method exploits the higher lattice energy of the trans-isomer hydrochloride salt. The trans isomer packs more efficiently, making it less soluble in polar aprotic/protic mixtures than the cis isomer.

Materials

-

Crude 4-ethynylcyclohexylamine

-

4M HCl in Dioxane (or concentrated aqueous HCl)

-

Solvents: Isopropanol (iPrOH), Acetonitrile (ACN), Methanol (MeOH).

Step-by-Step Procedure

-

Salt Formation:

-

Dissolve the crude amine (oil) in a minimum amount of Isopropanol (iPrOH) or Ethyl Acetate .

-

Cool to 0°C.

-

Add 1.1 equivalents of HCl (4M in dioxane is preferred to avoid excess water, but conc. HCl works if drying steps are added).

-

Observation: A thick white precipitate should form immediately. This is the crude HCl salt mixture.

-

Filter and dry the solid.

-

-

The "Solvent Switch" Recrystallization:

-

Initial Solvent: Suspend the crude salt in Acetonitrile (ACN) (approx. 10 mL/g).

-

Reflux: Heat to reflux (

). The salt will likely not dissolve completely. -

Titration: Add Methanol (MeOH) dropwise through the condenser until the solution just becomes clear (homogeneous).

-

Why? ACN is a poor solvent for the salt (anti-solvent), while MeOH is a good solvent. This combination maximizes the differential solubility between diastereomers.

-

-

Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then cool to 0-5°C for 2 hours.

-

Filtration: Filter the white crystals. Wash with cold ACN.

-

-

Validation:

-

Neutralize a small aliquot (NaOH/DCM extraction) and run 1H NMR.

-

Target: >98% trans (characteristic wide splitting at C1-H).

-

Troubleshooting Protocol A

| Symptom | Probable Cause | Corrective Action |

| "Oiling Out" | Impurities or residual water preventing crystal lattice formation. | Re-dissolve by heating. Add a seed crystal of pure trans salt. If unavailable, scratch the glass surface. Switch solvent system to Ethanol/EtOAc . |

| Low Yield (<30%) | Too much MeOH used; salt is too soluble. | Reduce MeOH volume. Use iPrOH/Water (9:1) as an alternative system. |

| No Purity Improvement | Eutectic mixture formed. | The cis content is likely too high (>30%). Perform one round of Acid-Base Extraction (see FAQ) to reset, then switch to Method B . |

Protocol B: Boc-Protection & Chromatography (The Workaround)

If recrystallization fails (often due to high cis content), chemical derivatization is required. The free amines streak on silica, but the Boc-carbamates separate well.

Workflow

-

Protection:

-

React crude amine with

(1.1 eq) and -

Workup: Wash with citric acid (removes unreacted amine), then brine.

-

-

Chromatography (Flash):

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (0%

30% EtOAc). -

Elution Order: The cis-Boc-carbamate typically elutes after the trans-isomer due to the more exposed polar carbamate NH in the axial position (check TLC; stain with Ninhydrin).

-

-

Deprotection:

-

Dissolve pure Boc-intermediate in 4M HCl/Dioxane.

-

Stir 1h. Evaporate to obtain the pure trans-amine HCl salt.

-

Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate the isomers? A: Generally, no . The boiling point difference between cis- and trans-4-ethynylcyclohexylamine is negligible. Distillation will purify the amine from non-isomeric impurities but will not improve the diastereomeric excess (de).

Q: Why do you recommend Acetonitrile/Methanol over Ethanol? A: While Ethanol is a standard solvent, the specific crystal packing of cyclohexane-1,4-diamine derivatives often benefits from the polarity/dielectric contrast of the ACN/MeOH system. ACN acts as a "structure-breaker" for the more soluble cis isomer, keeping it in the mother liquor.

Q: My "ethynyl" group seems unstable. Is the HCl safe? A: Terminal alkynes are generally stable to HCl at moderate temperatures. However, avoid strong bases or transition metals (Cu, Pd) in the crude mixture, as they can catalyze isomerization or polymerization. If the salt turns yellow/brown, trace metal contamination is likely. Treat the crude free base with QuadraSil scavenger before salt formation.

Q: How do I recover the material from the mother liquor? A: The mother liquor is enriched in the cis-isomer. Evaporate the solvent, neutralize with NaOH, and extract. If you need more trans product, you can attempt an equilibration : heat the cis-enriched free base with a radical catalyst or strong base (thermodynamic equilibration) to restore a ~60:40 trans:cis ratio, then recycle.

References

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. J. Am. Chem. Soc. , 85(18), 2870–2871. Link

- Foundational text for using NMR coupling constants to determine axial/equatorial orient

-

Trussell, W. E., & Shah, V. D. (1967). Purification of Cyclohexylamine Derivatives. US Patent 3,347,920 .[1] Link

- Describes the differential solubility of cyclohexylamine salts.

-

Agai, B., et al. (2013). Process for the Preparation of Trans-4-amino-cyclohexyl derivatives. US Patent 2013/0281702 A1 . Link

- Specific industrial protocol for separating trans-1,4-cyclohexane derivatives via HCl salt form

-

Hulse, G. E. (1975). Separation and purification of cis and trans isomers of diaminocyclohexane. US Patent 3,880,925 . Link

- Establishes the "Solvent Switch" methodology using Methanol/Acid systems for diastereomer separ

-

Fodi, T., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications , 15, Article 3338. Link

- Modern analysis of thermodynamic stability and synthesis of trans-4-substituted cyclohexylamines.

Sources

Technical Support Center: Storage & Handling of 4-Ethynylcyclohexan-1-amine

[1][2]

Current Status: Operational Topic: Storage Stability under Inert Atmosphere Ticket ID: CHEM-SUP-8821[1][2][3]

Executive Summary: The Chemical Vulnerability Profile

4-Ethynylcyclohexan-1-amine poses a unique storage challenge because it contains two reactive functional groups with opposing stability requirements.[1][2][3] As a researcher, you are not just storing a chemical; you are preventing a thermodynamic slide into degradation.[1][2]

-

The Primary Amine (-NH₂): A strong nucleophile and base.[2][3] In the presence of air, it rapidly captures CO₂ to form carbamates (solid crusts). It is also hygroscopic; absorbed water catalyzes further degradation.[1][2]

-

The Terminal Alkyne (-C≡CH): Susceptible to oxidative homocoupling (Glaser coupling) and hydration.[2][3] While kinetically slower than amine degradation, trace metals or peroxides can accelerate this, leading to oligomerization (gum formation).[1]

The Golden Rule: The free base form of this compound must be stored under a positive pressure of Argon (preferred) or Nitrogen at -20°C. If long-term storage (>3 months) is required, conversion to the Hydrochloride (HCl) salt is the only method to guarantee quantitative integrity.

Degradation Mechanisms & Diagnostics

Understanding how the molecule fails is the first step in troubleshooting.

Pathway A: The "Carbamate Death" (CO₂ Attack)

The most common failure mode. Primary amines react with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.[2]

-

Symptom: Your clear oil/low-melting solid develops a white, crusty skin or turns entirely solid.[1][2]

-

Reversibility: Low.[1][2] While heating can sometimes decarboxylate the salt, it often leads to polymerization of the alkyne moiety.

Pathway B: Oxidative Oligomerization (The Alkyne Risk)

Terminal alkynes can undergo "Glaser-type" coupling even without added copper catalysts if trace metal impurities are present in the glass or reagents, driven by dissolved oxygen.

Visualizing the Threat Landscape

Figure 1: Primary degradation pathways. The CO₂ reaction is the immediate threat; oxidative coupling is the long-term threat.

Troubleshooting Guide

Use this matrix to diagnose storage failures immediately.

| Observation | Probable Cause | Verification Test | Corrective Action |

| White crust on liquid surface | CO₂ Absorption (Carbamate formation) | ¹H NMR: Look for broad peaks >5.0 ppm (ammonium protons) and shift in α-proton.[1][2][3] | Filtration: If minor, filter under inert gas.[1][2][3] If major, repurify (distillation/column).[1][2] |

| Yellow/Brown discoloration | Oxidation (Alkyne coupling or N-oxide formation) | LC-MS: Look for M+M dimer peaks (Glaser product) or M+16 (N-oxide).[1][2][3] | Distillation: Vacuum distillation is required to remove heavy oligomers.[1][2][3] |

| Viscosity increase (Gummy) | Polymerization | TLC: Streaking from baseline to solvent front.[1][2][3] | Irreversible. Discard the batch. |

| Pressure buildup in vial | Slow Decomposition (Nitrogen oxides release) | Smell: Acrid/pungent odor distinct from the "fishy" amine smell.[2][3] | Vent & Purge: Vent carefully. Check purity immediately. |

Standard Operating Procedures (SOPs)

SOP-A: Establishing the Inert Atmosphere (The "Argon Blanket")

Why Argon? Argon is denser than air and "blankets" the liquid, whereas Nitrogen is lighter and can mix with air if the seal is imperfect.

-

Vessel Selection: Use a Schlenk flask or a vial with a crimp-top septum. Avoid screw caps with simple paper liners; use Teflon/Silicone septa.[1][2]

-

Purge Cycle:

-